molecular formula C4H9F2N B13232956 4,4-Difluorobutan-2-amine

4,4-Difluorobutan-2-amine

Cat. No.: B13232956
M. Wt: 109.12 g/mol
InChI Key: AAOJRPSNKWSTFL-UHFFFAOYSA-N
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Description

4,4-Difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a butane chain, with an amine group attached to the second carbon. Its molecular formula is C4H9F2N, and it is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane chain followed by the incorporation of an amine group. One common method involves the reduction of difluorobenzyl acetate to obtain hemiacetal, which is then catalyzed with organic acid and reacted with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is then catalytically hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing this compound with Evans’ chiral auxiliaries to obtain chiral azides, which are then hydrogenated and protected with amino acids to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of catalytic hydrogenation and chiral auxiliaries ensures the production of optically pure compounds, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selective reactivity .

Major Products Formed

Major products formed from these reactions include various fluorinated derivatives, amine-modified compounds, and other functionalized molecules that retain the core structure of this compound .

Mechanism of Action

The mechanism of action of 4,4-Difluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .

Properties

IUPAC Name

4,4-difluorobutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOJRPSNKWSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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